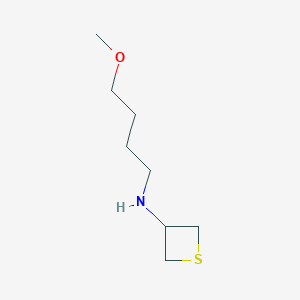
N-(4-Methoxybutyl)thietan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Methoxybutyl)thietan-3-amine is a chemical compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxybutyl)thietan-3-amine can be achieved through several methods. One common approach involves the reaction of thietan-3-amine with 4-methoxybutyl halides under nucleophilic substitution conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to facilitate the substitution process .
Another method involves the ring expansion of thiiranes, which are three-membered sulfur-containing heterocycles. This process can be carried out using nucleophilic or electrophilic reagents to open the thiirane ring and subsequently form the thietane ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Methoxybutyl)thietan-3-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol, amine derivatives
Substitution: Substituted thietane derivatives
Applications De Recherche Scientifique
N-(4-Methoxybutyl)thietan-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(4-Methoxybutyl)thietan-3-amine involves its interaction with molecular targets and pathways in biological systems. The compound can modulate enzymatic activity and influence cellular processes through its sulfur-containing moiety. For example, it may interact with thiol-containing enzymes and proteins, affecting their function and activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thietan-3-amine: A simpler thietane derivative without the 4-methoxybutyl group.
Thiirane: A three-membered sulfur-containing heterocycle that can undergo ring expansion to form thietanes.
Oxetane: A four-membered oxygen-containing heterocycle with similar structural properties to thietanes.
Uniqueness
N-(4-Methoxybutyl)thietan-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H17NOS |
|---|---|
Poids moléculaire |
175.29 g/mol |
Nom IUPAC |
N-(4-methoxybutyl)thietan-3-amine |
InChI |
InChI=1S/C8H17NOS/c1-10-5-3-2-4-9-8-6-11-7-8/h8-9H,2-7H2,1H3 |
Clé InChI |
BHRWNSGPJBBMMF-UHFFFAOYSA-N |
SMILES canonique |
COCCCCNC1CSC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


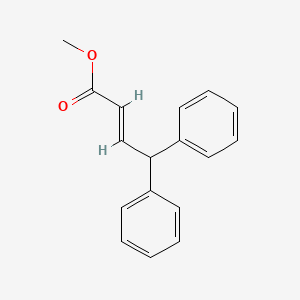
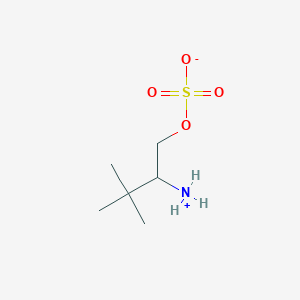

![(R)-7,7-Dimethylhexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13013198.png)
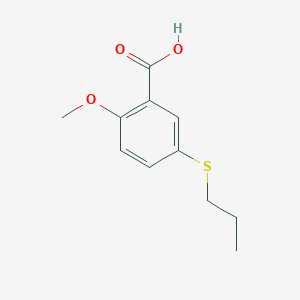
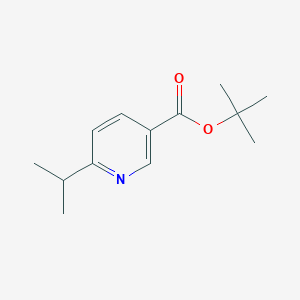
![Methyl 2,3,4,5-tetrahydro-1H-benzo[c]azepine-8-carboxylate](/img/structure/B13013212.png)
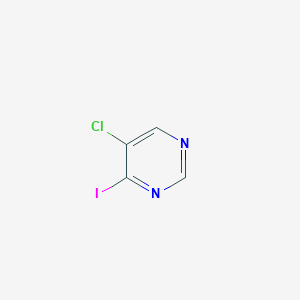

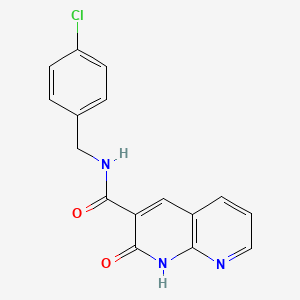
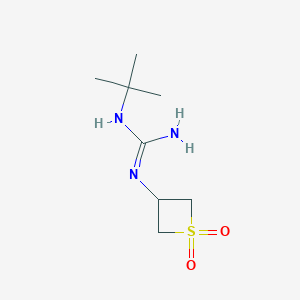

![tert-Butyl (S)-5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13013257.png)
![Ethyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13013265.png)
